6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with significant potential for scientific research. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The compound has a molecular formula of and a molecular weight of approximately 527.621 g/mol. Its unique structure incorporates methoxy groups, piperidine moieties, and various aromatic rings that contribute to its potential pharmacological properties.
This compound is classified under quinazoline derivatives, which have been studied for their applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The specific compound is listed in chemical databases and catalogs, indicating its availability for research purposes. It is primarily utilized in non-human research settings and is not intended for therapeutic or veterinary use.
The synthesis of 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves several steps:
The technical details of these methods often require precise control over reaction conditions to optimize yields and minimize by-products.
The molecular structure of 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can be described as follows:
InChI=1S/C31H33N3O5/c1-21-8-7-9-23(16-21)20-33-26-18-28(39-3)27(38-2)17-25(26)30(36)34(31(33)37)19-22-10-12-24(13-11-22)29(35)32-14-5-4-6-15-32/h7-13,16-18H,4-6,14-15,19-20H2,1-3H3
.The chemical reactivity of this compound can be characterized by its ability to undergo various reactions typical of quinazoline derivatives:
These reactions are essential for further modifications that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for compounds like 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione often involves interaction with specific biological targets:
Data from biological assays are essential to elucidate these mechanisms further.
Understanding these properties is crucial for determining the compound's behavior in biological systems and its suitability for various applications.
6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is primarily used in scientific research:
Research involving this compound contributes valuable insights into drug development processes and the exploration of new therapeutic avenues.
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 130832-66-5
CAS No.: 1239908-48-5
CAS No.: 4350-83-8
CAS No.: 532985-01-6